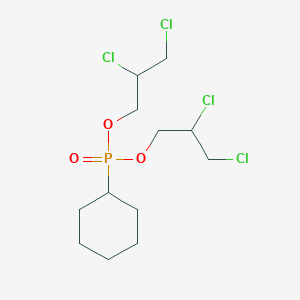
Bis(2,3-dichloropropyl) cyclohexylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dichloropropyl) cyclohexylphosphonate is a chemical compound known for its unique structure and properties. It is an ester of phosphonic acid and is characterized by the presence of two 2,3-dichloropropyl groups and a cyclohexyl group attached to the phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dichloropropyl) cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with 2,3-dichloropropanol. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme can be represented as follows:
Cyclohexylphosphonic dichloride+2(2,3-dichloropropanol)→Bis(2,3-dichloropropyl) cyclohexylphosphonate+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3-dichloropropyl) cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the 2,3-dichloropropyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dichloropropyl) cyclohexylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Bis(2,3-dichloropropyl) cyclohexylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical in regulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,3-dichloropropyl) phosphate: Another chlorinated phosphonate with flame retardant properties.
Bis(2-chloroethyl) phosphate: Similar in structure but with different substituents, leading to distinct reactivity and applications.
Uniqueness
Bis(2,3-dichloropropyl) cyclohexylphosphonate is unique due to its specific combination of 2,3-dichloropropyl and cyclohexyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
113575-75-0 |
|---|---|
Molekularformel |
C12H21Cl4O3P |
Molekulargewicht |
386.1 g/mol |
IUPAC-Name |
bis(2,3-dichloropropoxy)phosphorylcyclohexane |
InChI |
InChI=1S/C12H21Cl4O3P/c13-6-10(15)8-18-20(17,19-9-11(16)7-14)12-4-2-1-3-5-12/h10-12H,1-9H2 |
InChI-Schlüssel |
KIPXAJVIEMYKMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(=O)(OCC(CCl)Cl)OCC(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


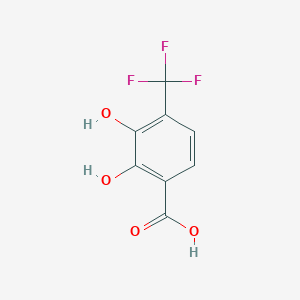
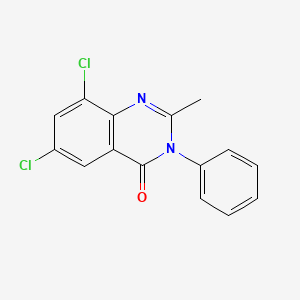
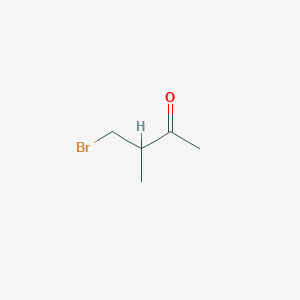
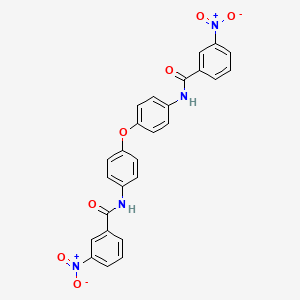
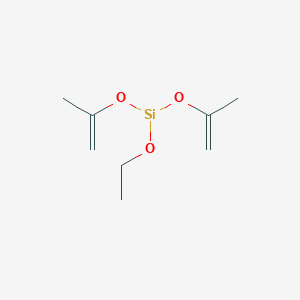

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
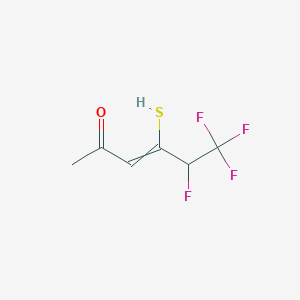
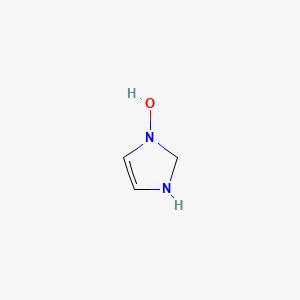
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
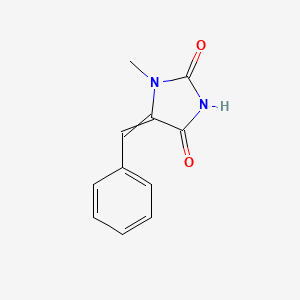
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)

